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Compound of Interest

Compound Name: (+)-Alprenolol

Cat. No.: B1669782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of (+)-Alprenolol. The information presented is intended to support researchers and

professionals in designing and executing robust experiments in drug discovery and

development. This document outlines key quantitative data, detailed experimental

methodologies for their determination, and visual representations of relevant biological

pathways and experimental workflows.

Core Physicochemical Properties
(+)-Alprenolol is the dextrorotatory enantiomer of Alprenolol, a non-selective β-adrenergic

receptor antagonist also known for its antagonist activity at 5-HT1A and 5-HT1B serotonin

receptors.[1] Understanding its physicochemical characteristics is fundamental for predicting its

pharmacokinetic and pharmacodynamic behavior, including absorption, distribution,

metabolism, excretion (ADME), and receptor interaction.

Quantitative Data Summary
The following table summarizes the key physicochemical properties of Alprenolol. It is important

to note that many reported values pertain to the racemic mixture, (±)-Alprenolol.
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Property Value Reference(s)

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-

(2-prop-2-

enylphenoxy)propan-2-ol

Chemical Formula C₁₅H₂₃NO₂ [2][3]

Molecular Weight 249.35 g/mol [2][3]

Appearance
Solid, White to off-white

crystalline solid
[2]

Melting Point 107-109 °C [2]

Boiling Point 399.8 ± 27.0 °C (Predicted)

pKa (Basic) 9.51 - 9.67 [2]

logP (Octanol-Water) 2.8 - 3.1 [2]

Water Solubility
547 mg/L (approximately 2.19

mM)
[2]

Optical Rotation, [α]D

A specific value for (+)-

Alprenolol is not readily

available in the cited literature.

As an enantiomer, it will have a

positive rotation of equal

magnitude to the negative

rotation of (-)-Alprenolol.

Note: The IUPAC name provided is for the (R)-enantiomer, which is typically the dextrorotatory

(+) form for this class of compounds. The boiling point is a predicted value as experimental

data is not readily available.

Experimental Protocols for Physicochemical
Property Determination
Accurate determination of physicochemical properties is crucial for drug development. Below

are detailed methodologies for key experiments.
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Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is

critical for understanding its ionization state at different physiological pH values.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to

a solution of the analyte while monitoring the pH. The pKa is determined from the inflection

point of the resulting titration curve.

Methodology:

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7,

and 10 to ensure accurate pH measurements.

Sample Preparation: Dissolve an accurately weighed quantity of (+)-Alprenolol in a suitable

solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to achieve

a concentration of approximately 1 mM.

Titration Setup:

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH)

solutions.

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M

potassium chloride (KCl) to the sample solution.

Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which

can interfere with the titration of a basic compound.

Titration Procedure:

Place the sample solution in a reaction vessel equipped with a magnetic stirrer and

immerse the calibrated pH electrode.

For the basic amine in Alprenolol, titrate the solution with the standardized 0.1 M HCl.

Add the titrant in small, precise increments and record the pH value after each addition,

allowing the reading to stabilize.
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Data Analysis:

Plot the recorded pH values against the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point of the titration curve. This

can be more accurately found by calculating the first or second derivative of the curve,

where the inflection point is most evident.

Perform the titration in triplicate to ensure reproducibility and report the average pKa value

with the standard deviation.

Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its

distribution preference between an immiscible organic phase (n-octanol) and an aqueous

phase.

Principle: The shake-flask method is the traditional and most reliable technique for logP

determination. It involves dissolving the compound in a biphasic system of n-octanol and water

(or a suitable buffer), allowing the system to reach equilibrium, and then measuring the

compound's concentration in each phase.

Methodology:

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4

phosphate buffer for logD determination) for 24 hours to ensure mutual saturation. Allow the

phases to separate completely before use.

Sample Preparation: Prepare a stock solution of (+)-Alprenolol in the pre-saturated n-

octanol phase. The concentration should be chosen to be within the linear range of the

analytical method used for quantification.

Partitioning:

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known

volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous

phase. The volume ratio can be adjusted depending on the expected lipophilicity.
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Seal the vessel and shake it vigorously for a sufficient period (e.g., 1-2 hours) to allow the

compound to partition and reach equilibrium between the two phases.

Let the vessel stand undisturbed until the two phases have completely separated.

Centrifugation can be used to accelerate this process.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

Determine the concentration of (+)-Alprenolol in each aliquot using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase: P = [Alprenolol]octanol /

[Alprenolol]aqueous

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Conduct the experiment at a controlled temperature, typically 25 °C, and repeat for

accuracy.

Determination of Water Solubility by Shake-Flask
Method
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and

bioavailability.

Principle: This method determines the equilibrium solubility of a compound by creating a

saturated solution. Excess solid compound is agitated in water until equilibrium is reached,

after which the concentration of the dissolved compound in the filtered aqueous phase is

measured.

Methodology:
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Sample Preparation: Add an excess amount of solid (+)-Alprenolol to a vial containing a

known volume of purified water or a relevant buffer solution. The excess solid is necessary to

ensure that a saturated solution is formed.

Equilibration:

Seal the vial tightly to prevent solvent evaporation.

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or

stirrer.

Equilibration time can vary significantly depending on the compound, but 24 to 72 hours is

a common range to ensure equilibrium is reached.

Phase Separation:

After equilibration, allow the suspension to settle.

Separate the solid phase from the aqueous phase. This is typically achieved by

centrifugation followed by filtration of the supernatant through a low-binding filter (e.g.,

0.22 µm PVDF). Care must be taken to avoid temperature changes during this step.

Quantification:

Accurately dilute the clear filtrate with a suitable solvent.

Determine the concentration of dissolved (+)-Alprenolol in the diluted filtrate using a

validated analytical method such as HPLC or UV-Vis spectroscopy.

Calculation:

Calculate the original concentration in the saturated solution by accounting for the dilution

factor.

The resulting concentration is the equilibrium solubility of the compound under the

specified conditions (e.g., in mg/L or mol/L).

Perform the experiment in triplicate to ensure the reliability of the results.
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Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes involving (+)-Alprenolol can

provide a clearer understanding for experimental design.

β-Adrenergic Receptor Signaling Pathway
(+)-Alprenolol acts as an antagonist at β-adrenergic receptors, blocking the canonical Gs-

protein coupled signaling cascade. This prevents the downstream effects of endogenous

agonists like epinephrine and norepinephrine.
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Caption: Antagonistic action of (+)-Alprenolol on the β-adrenergic signaling pathway.

Experimental Workflow for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. This workflow outlines the steps to

determine the IC₅₀ of (+)-Alprenolol.
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Caption: A typical experimental workflow for determining the IC₅₀ of (+)-Alprenolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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